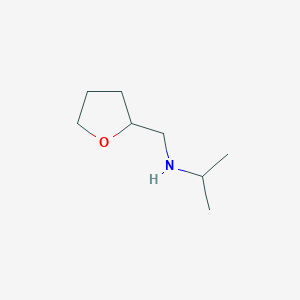
4-(Pyrrolidin-1-yl)aniline
Descripción general
Descripción
4-(Pyrrolidin-1-yl)aniline is a chemical compound with the CAS Number: 2632-65-7 . It has a molecular weight of 162.23 and its linear formula is C10H14N2 . It is a low melting solid .
Synthesis Analysis
The synthesis of 4-(Pyrrolidin-1-yl)aniline and its derivatives has been a topic of interest in medicinal chemistry . The pyrrolidine ring is a common feature in many biologically active compounds . The synthetic strategies used for these compounds can be categorized into two main approaches: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-(Pyrrolidin-1-yl)aniline is characterized by a pyrrolidine ring attached to an aniline group . The InChI Code for this compound is 1S/C10H14N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 .Physical And Chemical Properties Analysis
4-(Pyrrolidin-1-yl)aniline has a boiling point of 330.8°C at 760mmHg and a melting point of 32 - 34°C . It is a low melting solid .Aplicaciones Científicas De Investigación
Autoimmune Disease Research
4-(Pyrrolidin-1-yl)aniline: derivatives have been studied as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases. Modifying the structure to include stereochemical groups has shown beneficial effects on the activity of these compounds .
Selective Androgen Receptor Modulators (SARMs)
These compounds have been synthesized to optimize pharmacokinetic profiles for use as SARMs, which are a class of therapeutic compounds with similar properties to anabolic agents but with reduced androgenic properties .
Organic Synthesis Intermediate
4-(Pyrrolidin-1-yl)aniline: serves as an important organic intermediate in various fields, including agrochemical, pharmaceutical, and dyestuff production .
Medicinal Chemistry
In medicinal chemistry, this compound is used due to its physicochemical properties such as lipophilicity and water solubility, which are important factors in drug design .
Computational Chemistry
It is also used in computational chemistry programs for simulation visualizations, which are crucial in understanding molecular interactions and drug design .
Safety and Hazards
The safety information for 4-(Pyrrolidin-1-yl)aniline indicates that it has several hazard codes: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Relevant Papers The relevant papers for 4-(Pyrrolidin-1-yl)aniline can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, similar products, and more .
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to interact with various biochemical pathways depending on their target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAARCWOADCWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355614 | |
| Record name | 4-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)aniline | |
CAS RN |
2632-65-7 | |
| Record name | 4-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)










